molecular formula C9H13NO4 B13601704 (r)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol

(r)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol

Cat. No.: B13601704
M. Wt: 199.20 g/mol
InChI Key: XSYVCRXYJCUUQZ-LURJTMIESA-N
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Description

®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxyethyl group, and a methoxy group attached to a benzene ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative that has the necessary substituents.

    Functional Group Introduction: The amino and hydroxyethyl groups are introduced through a series of reactions, such as nitration, reduction, and alkylation.

    Methoxy Group Addition: The methoxy group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired ®-enantiomer.

Industrial Production Methods

In industrial settings, the production of ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol is scaled up using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, are employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to an amine or the hydroxyethyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, quinones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for understanding biological pathways and mechanisms.

Medicine

In medicine, ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol is investigated for its therapeutic potential. Its structural features make it a candidate for drug development, particularly in targeting specific diseases or conditions.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial processes and product formulations.

Mechanism of Action

The mechanism of action of ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol involves its interaction with molecular targets such as enzymes, receptors, and proteins. The amino and hydroxyethyl groups facilitate binding to active sites, while the methoxy group can modulate the compound’s overall reactivity and stability. These interactions can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride: This compound shares the amino and hydroxyethyl groups but differs in the presence of a nitrile group instead of a methoxy group.

    ®-4-(1-Amino-2-hydroxyethyl)phenol: Similar in having the amino and hydroxyethyl groups, but with a phenol group instead of a methoxy group.

    ®-2-(1-Amino-2-hydroxyethyl)benzonitrile: Another similar compound with a nitrile group and different positioning of the functional groups.

Uniqueness

The uniqueness of ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol lies in its specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

5-[(1R)-1-amino-2-hydroxyethyl]-3-methoxybenzene-1,2-diol

InChI

InChI=1S/C9H13NO4/c1-14-8-3-5(6(10)4-11)2-7(12)9(8)13/h2-3,6,11-13H,4,10H2,1H3/t6-/m0/s1

InChI Key

XSYVCRXYJCUUQZ-LURJTMIESA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)O)[C@H](CO)N

Canonical SMILES

COC1=CC(=CC(=C1O)O)C(CO)N

Origin of Product

United States

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